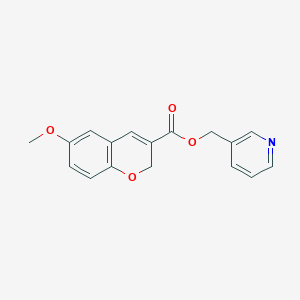

![molecular formula C15H18FN3O B2427053 7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline CAS No. 2202329-07-3](/img/structure/B2427053.png)

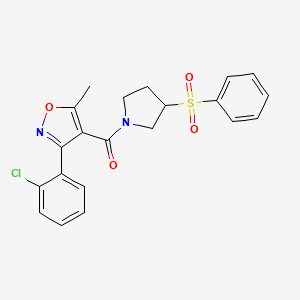

7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline” is a quinazoline derivative. It is also known as Vandetanib, which is used for the treatment of symptomatic or progressive medullary thyroid cancer in patients with unresectable locally advanced or metastatic disease .

Molecular Structure Analysis

The molecular structure of “7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline” includes a quinazoline core bearing additional methoxy and 4-bromo-2-fluorophenylamino substituents at positions 6 and 4 respectively .Applications De Recherche Scientifique

Pharmacokinetics and Tissue Distribution

Studies have shown that compounds similar to 7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline, such as ZD6474, exhibit considerable antiangiogenic and antitumor activity and are subject to pharmacokinetic investigations in animal models. For instance, ZD6474 has been found to distribute extensively to tissues in animal models, with significant concentrations observed in the liver and lung. The understanding of the pharmacokinetics and tissue distribution of these compounds is crucial for their clinical development and in determining appropriate dosing schedules to approximate therapeutic levels in humans (Gustafson et al., 2006).

Photodegradation Products

The photodegradation behavior of vandetanib, which is structurally related to 7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline, has been studied under UV-A light exposure. The main photoproducts of vandetanib were identified and their structures were elucidated using HPLC-MS analysis, providing insights into the stability and degradation pathways of similar compounds under light exposure (Dall’Acqua et al., 2013).

Antitumor Activity

Several studies have indicated the potential of compounds like 7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline in inhibiting tumor growth. For example, ZD6474 has been shown to inhibit vascular endothelial growth factor signaling, angiogenesis, and tumor growth following oral administration. This compound demonstrates selectivity against a range of tyrosine and serine-threonine kinases, providing a rationale for its use in cancer therapy (Wedge et al., 2002).

Mécanisme D'action

Target of Action

The primary target of 7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline, also known as Vandetanib , is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of cell division, survival, and migration .

Mode of Action

Vandetanib acts as a tyrosine kinase inhibitor . It binds to the tyrosine kinase enzyme and inhibits its activity, thereby interfering with the signal transduction pathways . This inhibition prevents the activation of proteins involved in cell division and growth, leading to a halt in these processes .

Biochemical Pathways

The inhibition of tyrosine kinase by Vandetanib affects several biochemical pathways. It primarily impacts the VEGFR2 and EGFR/HER1 pathways . The VEGFR2 pathway is involved in angiogenesis, the process by which new blood vessels form from pre-existing vessels. The EGFR pathway, on the other hand, is involved in cell growth and proliferation . By inhibiting these pathways, Vandetanib can prevent tumor growth and metastasis .

Pharmacokinetics

Vandetanib is metabolized in the liver and excreted through the kidneys .

Result of Action

The result of Vandetanib’s action is the inhibition of cell growth and division, particularly in cancer cells. This leads to a decrease in tumor size and prevents the spread of the cancer to other parts of the body . It is used for the treatment of symptomatic or progressive medullary thyroid cancer in patients with unresectable locally advanced or metastatic disease .

Propriétés

IUPAC Name |

7-fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O/c1-19-6-4-11(5-7-19)9-20-15-13-3-2-12(16)8-14(13)17-10-18-15/h2-3,8,10-11H,4-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYXWOITLXBMQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)COC2=NC=NC3=C2C=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2426972.png)

![N-[3-[2-ethylsulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2426973.png)

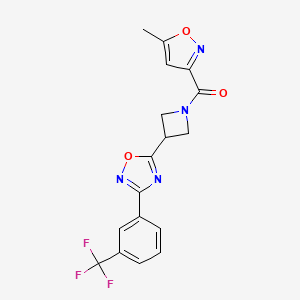

![1-(2,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2426974.png)

![1-Cyclopentyl-3-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)urea](/img/structure/B2426979.png)

![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(1H-indol-3-yl)methanone](/img/structure/B2426984.png)

![2-(4-chlorophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2426986.png)

![4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2426988.png)

![N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]but-2-ynamide](/img/structure/B2426992.png)